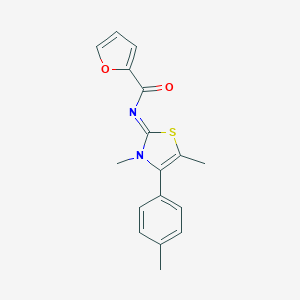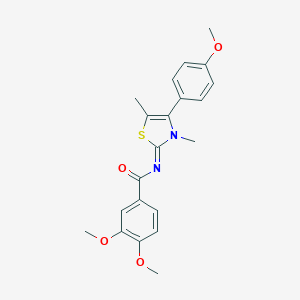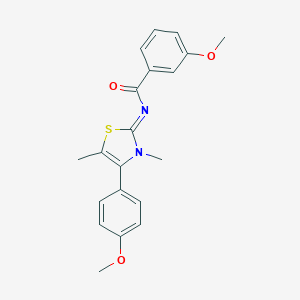![molecular formula C20H21BrN4O2S B305322 N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305322.png)
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTES and is known to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES selectively binds to the active site of glutaminase, thereby inhibiting its activity. The compound forms a covalent bond with the active site cysteine residue, which is critical for glutaminase activity. This covalent bond prevents the enzyme from converting glutamine to glutamate, thereby disrupting cancer cell metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by disrupting their metabolism. The compound has also been shown to inhibit tumor growth in animal models. However, BPTES has not been extensively studied for its potential effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its ability to induce cell death in cancer cells. However, the compound has some limitations, including its potential toxicity and lack of specificity for different types of cancer cells.
Future Directions
There are several future directions for research on BPTES. One potential direction is to develop more specific and less toxic analogs of the compound. Another direction is to study the effects of BPTES on normal cells and tissues to better understand its potential side effects. Additionally, BPTES could be studied in combination with other cancer therapies to determine its potential synergistic effects.
Synthesis Methods
The synthesis of BPTES involves a multi-step process that includes the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate to form N-(4-bromo-3-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiolate to form the final product, N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to generate energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
properties
Product Name |
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C20H21BrN4O2S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-13-11-15(9-10-17(13)21)22-18(26)12-28-20-24-23-19(25(20)3)14(2)27-16-7-5-4-6-8-16/h4-11,14H,12H2,1-3H3,(H,22,26) |
InChI Key |
HNYQHULDPRJSRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)



![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)
![ethyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305258.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305262.png)